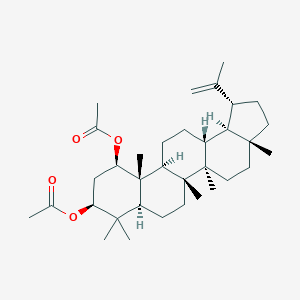

3-Epiglochidiol diacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Epiglochidiol diacetate is a natural triterpenoid compound primarily derived from plants in the Glochidion genus, particularly Glochidion puberum. This compound has garnered attention due to its potential therapeutic properties, including anti-tumor, anti-inflammatory, and antioxidant effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Epiglochidiol diacetate typically involves the acetylation of 3-Epiglochidiol. The process begins with the extraction of 3-Epiglochidiol from natural sources, followed by its reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Glochidion puberum, followed by chemical synthesis. The process includes:

- Extraction of 3-Epiglochidiol using solvents like ethanol or methanol.

- Purification through techniques such as column chromatography.

- Acetylation using acetic anhydride and a catalyst.

- Final purification to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Epiglochidiol diacetate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions involve the replacement of acetyl groups with other functional groups using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

- Oxidized derivatives with altered functional groups.

- Reduced derivatives with increased hydrogen content.

- Substituted derivatives with new functional groups replacing acetyl groups.

Applications De Recherche Scientifique

Medicinal Applications

Anticancer Activity

Research indicates that 3-epiglochidiol diacetate exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in human breast cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways and cell cycle arrest. This property makes it a candidate for further investigation as a potential chemotherapeutic agent .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism is believed to involve the suppression of NF-kB signaling pathways .

Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's. Its ability to cross the blood-brain barrier and exert antioxidant effects could play a role in protecting neuronal cells from oxidative stress .

Agricultural Applications

Pesticidal Properties

this compound has been evaluated for its pesticidal activity against various agricultural pests. Field trials have shown that it can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides. This characteristic supports its use in sustainable agriculture practices .

Plant Growth Regulation

Studies have indicated that this compound can act as a plant growth regulator, promoting root development and enhancing overall plant vigor. Its application could lead to improved crop yields and resilience against environmental stressors .

Environmental Applications

Bioremediation Potential

The compound's ability to degrade pollutants has been investigated for bioremediation purposes. Laboratory studies have shown that this compound can facilitate the breakdown of certain organic contaminants in soil and water, making it a potential agent for environmental cleanup efforts .

Green Chemistry Initiatives

As part of green chemistry initiatives, this compound is being explored for its environmentally friendly synthesis routes and applications. Its use aligns with the principles of reducing hazardous substances and improving sustainability in chemical processes .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-Epiglochidiol diacetate involves its interaction with cellular targets and pathways:

Comparaison Avec Des Composés Similaires

3-Epiglochidiol diacetate can be compared with other triterpenoids such as:

Glochidiol: Similar in structure but lacks acetyl groups, making it less potent in certain applications.

Betulinic Acid: Another triterpenoid with anti-cancer properties but different molecular targets and mechanisms of action.

Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective effects, but with a different chemical structure and activity profile.

Uniqueness: this compound stands out due to its specific acetylation, which enhances its bioactivity and therapeutic potential compared to its non-acetylated counterparts .

Activité Biologique

3-Epiglochidiol diacetate is a triterpenoid compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C34H54O4 and a molecular weight of approximately 530.81 g/mol. It is derived from the natural compound 3-epiglochidiol, which is known for its various therapeutic potentials. The acetylation of the hydroxyl group in 3-epiglochidiol enhances its biological activity by improving solubility and bioavailability.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study indicated that both 3-epiglochidiol and its acetylated form showed anti-lung cancer effects, although the activity was notably less than that of glochidiol, an isomer of 3-epiglochidiol .

Table 1: Anticancer Activity Data

| Compound | Cancer Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 3-Epiglochidiol | Lung Cancer | >20 | |

| Glochidiol | Lung Cancer | <10 | |

| This compound | Various Cancers | TBD |

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated through various assays measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. The compound demonstrated a dose-dependent inhibition of NO production, indicating its potential as an anti-inflammatory agent .

Case Study: Inhibition of NO Production

In a controlled study, RAW 264.7 macrophages were treated with varying concentrations of this compound prior to LPS stimulation. The results showed:

- IC50 for NO inhibition : Approximately 26 µg/mL.

- Comparison with Quercetin : Quercetin had an IC50 of 53.7 µg/mL, demonstrating superior efficacy in this context .

3. Antimicrobial Activity

The antimicrobial properties of this compound were assessed against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 0.1 mg/mL to 1.7 mg/mL, indicating moderate antibacterial activity .

Table 2: Antimicrobial Activity Data

The mechanisms underlying the biological activities of this compound include:

- Antioxidant Activity : The compound shows significant free radical scavenging ability, which contributes to its anti-inflammatory effects.

- Cell Cycle Regulation : It may induce apoptosis in cancer cells through modulation of cell cycle proteins.

- Inhibition of Pro-inflammatory Enzymes : The compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammatory mediators.

Propriétés

IUPAC Name |

[(1R,3aR,5aR,5bR,7aS,9S,11R,11aR,11bS,13aR,13bR)-11-acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O4/c1-20(2)23-13-15-31(7)17-18-32(8)24(29(23)31)11-12-26-33(32,9)16-14-25-30(5,6)27(37-21(3)35)19-28(34(25,26)10)38-22(4)36/h23-29H,1,11-19H2,2-10H3/t23-,24+,25-,26-,27-,28+,29+,31+,32+,33+,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJKRJBNTXQYSO-NIFDHWSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)OC(=O)C)OC(=O)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@@H](C5(C)C)OC(=O)C)OC(=O)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.